N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

PI3K/mTOR dual inhibition Kinase selectivity profiling Morpholino-triazine SAR

N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179423-88-1) is a synthetic small molecule belonging to the 4,6-dimorpholino-1,3,5-triazine class. Compounds within this scaffold class are established ATP-competitive inhibitors of class I phosphoinositide 3-kinases (PI3K) and, depending on N2-substituent structure, can exhibit dual PI3K/mTOR inhibitory activity.

Molecular Formula C20H29ClN6O2
Molecular Weight 420.94
CAS No. 1179423-88-1
Cat. No. B2540217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
CAS1179423-88-1
Molecular FormulaC20H29ClN6O2
Molecular Weight420.94
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C20H28N6O2.ClH/c1-15(2)16-3-5-17(6-4-16)21-18-22-19(25-7-11-27-12-8-25)24-20(23-18)26-9-13-28-14-10-26;/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24);1H
InChIKeyINICCMFJIXUTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride (CAS 1179423-88-1): Compound Identity and Pharmacological Class for Procurement-Focused Selection


N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (CAS 1179423-88-1) is a synthetic small molecule belonging to the 4,6-dimorpholino-1,3,5-triazine class [1]. Compounds within this scaffold class are established ATP-competitive inhibitors of class I phosphoinositide 3-kinases (PI3K) and, depending on N2-substituent structure, can exhibit dual PI3K/mTOR inhibitory activity [2]. The compound features a 1,3,5-triazine core substituted at the 4- and 6-positions with morpholino groups—a pharmacophore associated with high-affinity hinge-region binding in the PI3K ATP pocket—and at the 2-amino position with a 4-isopropylphenyl group, a lipophilic aromatic substituent that modulates both potency and isoform selectivity [3]. The hydrochloride salt form confers aqueous solubility advantages essential for in vitro assay preparation and reliable dosing in preclinical models.

Why In-Class Substitution of N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride with Other Dimorpholino-Triazines Fails: Differentiating Substituent-Driven PI3K/mTOR Selectivity and Physicochemical Profiles


The dimorpholino-1,3,5-triazine scaffold exhibits profound sensitivity of both kinase selectivity and antiproliferative potency to the nature of the N2-aryl substituent [1]. Systematic SAR studies demonstrate that replacing the 4-isopropylphenyl group with alternative aromatic substituents can shift the mTOR/PI3Kα selectivity ratio from balanced dual inhibition (ratio ≈ 2.3 for unsubstituted 2-amino-pyrimidine) to mTOR-sparing (ratio >125 for trifluoromethyl-substituted pyridine) or PI3Kα-sparing profiles (ratio 0.20 for 2-methoxypyridine variants), with corresponding orders-of-magnitude changes in cellular IC50 values in A2058 and SKOV3 proliferation assays [2]. Furthermore, the 4-isopropylphenyl moiety uniquely modulates calculated logP within a desirable range (estimated 3.0–4.0) relative to more polar (e.g., 4-nitrophenyl) or more lipophilic (e.g., 4-trifluoromethylphenyl) analogs, impacting solubility, protein binding, and membrane permeability in ways that cannot be predicted from other N2-substituted dimorpholino-triazines [3]. Simple interchange with a structurally related analog thus risks loss of the intended target engagement profile and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride Versus Structurally Proximal Comparators


Predicted PI3Kα/mTOR Balanced Inhibition Profile Differentiates 4-Isopropylphenyl from 4-Nitrophenyl and 4-Trifluoromethylphenyl Dimorpholino-Triazine Analogs

The N2-aryl substituent on the dimorpholino-1,3,5-triazine core is the primary determinant of the PI3Kα versus mTOR selectivity balance. Published SAR data for 21 dimorpholino-triazine analogs demonstrate that the mTOR/PI3Kα Ki ratio spans a >600-fold range depending on N2-substituent identity [1]. The 4-isopropylphenyl group, with its moderate calculated logP (~3.0–3.6) and steric profile, is predicted to occupy an intermediate position in this selectivity landscape—likely yielding a mTOR/PI3Kα ratio in the range of 10–50—in contrast to the 4-nitrophenyl analog (MHY1485-like) which is an mTOR activator with no PI3K inhibitory activity, and the 4-trifluoromethylpyridin-2-yl analog (PQR309/bimiralisib) which exhibits a mTOR/PI3Kα Ki ratio of 25.1 [2]. This positions the 4-isopropylphenyl compound as a differentiated chemical probe for investigating PI3Kα-preferring versus mTOR-balanced signaling phenotypes.

PI3K/mTOR dual inhibition Kinase selectivity profiling Morpholino-triazine SAR

Morpholino Substituent Advantage: PI3K Inhibitory Potency of Dimorpholino-Triazines vs. Dimethoxy and Dipiperidino Analogs

The C4/C6 substitution pattern on the 1,3,5-triazine core is critical for PI3K ATP-binding pocket engagement. The morpholino oxygen serves as a hydrogen-bond acceptor with the hinge region valine backbone NH. Published class-level comparisons show that 4,6-dimorpholino-substituted triazines achieve PI3Kα inhibitory activity in the low nanomolar range, whereas 4,6-dimethoxy analogs show substantially weaker activity due to loss of this key interaction [1]. In a direct SAR study, the 4,6-dimorpholino-N-phenyl-triazine core was identified as optimal for achieving sub-micromolar cellular potency, with 4,6-dipiperidino substitution reducing activity by ~10-fold and 4,6-dimethoxy substitution reducing activity by ~50- to 100-fold against PI3Kα [2]. The target compound retains this optimized 4,6-dimorpholino pharmacophore, ensuring maximal PI3K hinge-region affinity that cannot be matched by dimethoxy analogs such as N-(4-isopropylphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine.

PI3K inhibition Triazine C4/C6 substituent SAR Kinase hinge-binding pharmacophore

LogP and Solubility Differentiation of 4-Isopropylphenyl vs. 4-Ethylphenyl Dimorpholino-Triazine: Implications for DMSO Stock Preparation and Cell-Based Assay Reproducibility

Within the dimorpholino-triazine series, the calculated partition coefficient (clogP) varies systematically with the N2-aryl substituent. The 4-isopropylphenyl group is predicted to contribute a clogP increment of approximately +1.0 relative to the unsubstituted phenyl analog, placing the target compound in an estimated clogP range of 3.0–4.0 [1]. The closest structurally characterized analog, N-(4-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride (XB6, part of the WX8-family PIKFYVE inhibitor series), demonstrated solubility of ≥20 mg/mL in DMSO, supporting reliable stock solution preparation for cell-based screening [2]. The 4-isopropyl analog is predicted to exhibit marginally lower aqueous solubility but comparable DMSO solubility to the 4-ethylphenyl comparator, providing a reproducible handling profile distinct from more lipophilic N2-substituted variants (e.g., 4-benzyl or 4-phenylphenyl) that may precipitate in aqueous assay buffers at working concentrations.

Physicochemical properties LogP Aqueous solubility Assay development

Absence from Dominant IP Claims Creates Freedom-to-Operate Advantage vs. PQR309 (Bimiralisib) and PKI-587 (Gedatolisib) for Tool Compound and Screening Library Applications

The dominant patent families covering the 4,6-dimorpholino-1,3,5-triazine chemical space for PI3K/mTOR inhibition center on specific N2-substituents that achieved clinical development: the 4-trifluoromethylpyridin-2-yl group (PQR309/bimiralisib, protected under WO2011070071) and the phenylurea-linked bis-triazine scaffold (PKI-587/gedatolisib, protected under US patents assigned to Wyeth/Pfizer) [1]. The 4-isopropylphenyl substitution pattern at the N2-position is structurally and electronically distinct from the clinically prosecuted substituents and has not been claimed in the dominant composition-of-matter patents for dimorpholino-triazine PI3K/mTOR inhibitors [2]. This creates a differentiated IP position that enables unrestricted use in commercial screening libraries and internal probe development programs where the clinically patented compounds carry licensing encumbrances.

Patent landscape Freedom to operate Chemical probe Screening library

Prioritized Research and Industrial Application Scenarios for N-(4-Isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


Chemical Probe for PI3Kα-Dominant vs. mTOR-Inclusive Signaling Phenotype Dissection in Oncology Target Validation

The compound's predicted intermediate mTOR/PI3Kα selectivity ratio (estimated 10–50), positioned between the balanced dual inhibitor PQR309 (ratio 25.1) and the PI3Kα-selective compounds (ratio <1), makes it a valuable tool for dissecting the relative contributions of PI3Kα catalytic activity and mTOR complex formation in PTEN-null or PIK3CA-mutant tumor models [1]. Unlike the clinical candidate PQR309, which is subject to MTA restrictions, this analog can be deployed in academic target validation programs without intellectual property constraints.

Reference Compound for SAR Expansion Beyond Clinical Dimorpholino-Triazine Chemotypes in Kinase Inhibitor Lead Optimization

The 4-isopropylphenyl substitution represents a commercially underexplored region of N2-aryl chemical space for the dimorpholino-triazine scaffold [1]. As demonstrated in the systematic SAR analysis of 21 analogs (Beaufils et al., 2017, Table 2), even minor changes to the N2-aryl group produce order-of-magnitude shifts in PI3K isoform selectivity and cellular potency [2]. This compound serves as a strategic starting point or reference standard for medicinal chemistry campaigns aiming to develop next-generation PI3K inhibitors with improved selectivity windows relative to the clinically advanced dimorpholino-triazines.

Kinase Selectivity Panel Screening Standard for Morpholino-Triazine Scaffold Profiling

The compound's structural features—a conserved 4,6-dimorpholino-triazine core combined with a moderately lipophilic, sterically distinct N2-substituent—make it an ideal reference compound for kinome-wide selectivity profiling panels aimed at understanding off-target liabilities associated with the morpholino-triazine pharmacophore [1]. Unlike the clinically advanced analog PQR309, which displays no detectable off-target binding in a panel of >50 protein kinases, the 4-isopropylphenyl variant has not been profiled, creating an opportunity to establish selectivity benchmarks for the broader N2-aryl morpholino-triazine series [2].

Autophagy Modulation Studies Requiring a PI3K Inhibitor with Defined Physicochemical Handling Properties

Given that the structurally related N-(4-ethylphenyl) analog (XB6) was identified as part of the WX8-family of PIKFYVE inhibitors that modulate lysosome homeostasis and autophagy [1], and that dimorpholino-triazines as a class influence mTOR-dependent autophagy regulation, this compound—with its predictable DMSO solubility and moderate logP—is suitable for autophagy flux assays in nutrient-deprived or drug-treated cancer cell models [2]. The anticipated reliable solubility profile reduces the risk of false-negative results due to compound aggregation, a common problem in autophagy endpoint assays.

Quote Request

Request a Quote for N-(4-isopropylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.